Runcaciguat

Description

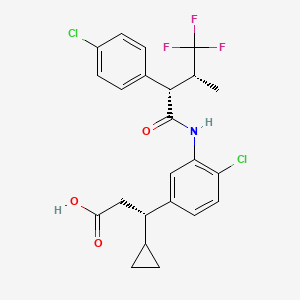

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-[4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino]phenyl]-3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22Cl2F3NO3/c1-12(23(26,27)28)21(14-4-7-16(24)8-5-14)22(32)29-19-10-15(6-9-18(19)25)17(11-20(30)31)13-2-3-13/h4-10,12-13,17,21H,2-3,11H2,1H3,(H,29,32)(H,30,31)/t12-,17+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRMKIWHFXSBGZ-CNBXIYLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C(CC(=O)O)C3CC3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)[C@@H](CC(=O)O)C3CC3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22Cl2F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402936-61-1 | |

| Record name | Runcaciguat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402936611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Runcaciguat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16700 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methyl-1-oxobutyl]amino]-cyclopropyl-(S)-Benzenepropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUNCACIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EZ01YDT5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Runcaciguat's Mechanism of Action in Renal Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic kidney disease (CKD) is characterized by a state of oxidative stress that impairs the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of renal health. Runcaciguat (BAY 1101042) is a novel, orally available sGC activator that uniquely targets and activates the oxidized and heme-free form of sGC, which is prevalent under conditions of oxidative stress and unresponsive to NO. By restoring cGMP production, this compound offers a promising therapeutic approach to mitigate renal damage. This technical guide provides an in-depth overview of this compound's mechanism of action in renal pathophysiology, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes.

The Impaired NO-sGC-cGMP Pathway in Chronic Kidney Disease

The NO-sGC-cGMP signaling cascade is fundamental to maintaining renal homeostasis. It governs crucial functions such as renal blood flow, glomerular filtration rate, and tubulointerstitial health.[1] In the pathophysiology of CKD, comorbidities like hypertension and diabetes mellitus contribute to a state of chronic oxidative stress.[2] This oxidative environment leads to the oxidation of the heme-iron in sGC from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering the enzyme insensitive to its natural ligand, NO.[2][3] The subsequent loss of the heme group results in a heme-free, inactive form of sGC.[2] This impairment of the NO-sGC-cGMP pathway leads to diminished cGMP levels, contributing to endothelial dysfunction, inflammation, fibrosis, and ultimately, the progression of renal disease.

This compound's Novel Mechanism of Action

This compound is a potent and selective sGC activator that directly targets the oxidized and heme-free sGC enzyme. Unlike sGC stimulators that require the presence of the reduced heme group to enhance sensitivity to NO, this compound functions independently of NO and effectively restores cGMP production even in the high oxidative stress environment characteristic of CKD. By activating the dormant sGC, this compound replenishes intracellular cGMP levels, thereby reactivating downstream signaling pathways that promote vasodilation, reduce inflammation, and inhibit fibrosis.

References

An In-depth Technical Guide to Runcaciguat and the Soluble Guanylate Cyclase Activation Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of the soluble guanylate cyclase (sGC) signaling pathway and the mechanism of action of Runcaciguat, a novel sGC activator. It includes a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for relevant assays, and visualizations of signaling pathways and experimental workflows.

The Soluble Guanylate Cyclase (sGC) Signaling Pathway

Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a pivotal role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1] sGC is a heterodimeric protein composed of an alpha (α) and a beta (β) subunit.[2][3] The β subunit contains a heme prosthetic group that serves as the receptor for NO.[2]

Under normal physiological conditions, NO produced by nitric oxide synthase (NOS) diffuses into smooth muscle cells and binds to the ferrous (Fe²⁺) heme iron of sGC.[4] This binding induces a conformational change in the enzyme, leading to a several hundred-fold increase in its catalytic activity. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates downstream effectors, primarily protein kinase G (PKG), which mediates the physiological responses.

However, in pathophysiological conditions associated with oxidative stress, such as chronic kidney disease (CKD) and heart failure, the heme iron of sGC can be oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. This oxidized form of sGC is unresponsive to NO, leading to impaired cGMP signaling and endothelial dysfunction. Furthermore, the oxidized heme is unstable and can be lost from the enzyme, resulting in a heme-free, or apo-sGC, which is also inactive.

There are two main classes of pharmacological agents that target sGC: sGC stimulators and sGC activators. sGC stimulators, such as riociguat, enhance the activity of the reduced (ferrous) form of sGC and act synergistically with NO. In contrast, sGC activators, like this compound, target the oxidized and heme-free forms of sGC, restoring cGMP production in a NO-independent manner.

References

- 1. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiological activation and deactivation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soluble guanylyl cyclase - Wikipedia [en.wikipedia.org]

- 4. cloud-clone.com [cloud-clone.com]

Runcaciguat's In Vitro Activation of the cGMP Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of the in vitro effects of Runcaciguat (BAY 1101042) on the cyclic guanosine monophosphate (cGMP) signaling pathway. This compound is a novel, orally available, and potent activator of soluble guanylate cyclase (sGC), the key enzyme in this pathway. A dysfunctional NO-sGC-cGMP signaling cascade is implicated in the pathophysiology of various cardiovascular and renal diseases. This compound represents a promising therapeutic approach by restoring cGMP production, particularly under conditions of oxidative stress.[1][2][3][4]

Mechanism of Action: Restoring cGMP Production

This compound selectively targets and activates the oxidized and heme-free form of sGC.[1] Under conditions of oxidative stress, the heme component of sGC can be oxidized or lost, rendering the enzyme unresponsive to its endogenous activator, nitric oxide (NO). This compound bypasses this limitation by allosterically binding to a histidine residue on the sGC β1 subunit, leading to the restoration of cGMP synthesis. This unique mechanism of action distinguishes this compound from sGC stimulators, which require the presence of the reduced heme moiety for their activity.

Quantitative In Vitro Activity

The potency and efficacy of this compound in activating sGC and stimulating cGMP production have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Assay Type | Description | Parameter | Value | Reference |

| Biochemical Luminometric Assay | Measures direct activation of purified sGC. | MEC | 2.4 nM | |

| cGMP Reporter Assay | Measures cGMP production in sGC-overexpressing CHO cells. | MEC | 1.8 nM | |

| Wild-type sGC Activation | Measures activation of wild-type sGC in HEK293 cells. | EC50 | 789 nM | |

| CHO Cell cGMP Formation | Measures cGMP formation in a recombinant sGC-overexpressing cell line. | MEC | 3 nM | |

| CHO Cell cGMP Formation | Measures cGMP formation in a recombinant sGC-overexpressing cell line. | EC50 | 27 nM |

Table 1: In Vitro Potency of this compound

| Condition | Fold Activation of sGC | Concentration of this compound | Reference |

| This compound alone | 2.6-fold | 0.01 µM | |

| This compound alone | 9.3-fold | 100 µM | |

| In the presence of ODQ | Increased cGMP production | Not specified | |

| Heme-free enzyme | Maximum effect | Not specified |

Table 2: Fold Activation of Purified sGC by this compound

Detailed Experimental Protocols

The following are representative protocols for key in vitro experiments used to characterize the effect of this compound on cGMP.

Purified sGC Activity Assay

This assay directly measures the ability of this compound to activate purified soluble guanylate cyclase.

Materials:

-

Purified sGC enzyme

-

This compound (in varying concentrations)

-

GTP (substrate)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and other cofactors)

-

cGMP detection kit (e.g., ELISA or luminescence-based)

Procedure:

-

Prepare a reaction mixture containing the assay buffer and purified sGC enzyme.

-

Add this compound at a range of concentrations to the reaction mixture.

-

Initiate the enzymatic reaction by adding GTP.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction (e.g., by adding EDTA or by heat inactivation).

-

Quantify the amount of cGMP produced using a suitable detection method.

-

To assess the effect on the oxidized/heme-free enzyme, the sGC can be pre-treated with an oxidizing agent like ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one).

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel soluble guanylate cyclase activator, shows renoprotection in hypertensive, diabetic, and metabolic preclinical models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The soluble guanylate cyclase activator this compound significantly improves albuminuria in patients with chronic kidney disease: a randomized placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Runcaciguat: A Nitric Oxide-Independent Activator of Soluble Guanylate Cyclase for Cardiorenal Diseases

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a cornerstone of cardiovascular and renal homeostasis. In numerous pathological states, including chronic kidney disease (CKD) and heart failure, this pathway is impaired due to oxidative stress, which leads to the oxidation and subsequent heme loss of sGC, rendering it unresponsive to endogenous NO. Runcaciguat (BAY 1101042) is a novel, orally available sGC activator that circumvents this limitation by directly targeting and activating this NO-unresponsive, heme-free form of the enzyme. This technical guide provides an in-depth overview of this compound's unique mechanism of action, supported by preclinical and clinical data, and details the key experimental protocols used to characterize its activity.

Introduction: The NO-sGC-cGMP Signaling Pathway and Its Impairment

The canonical activation of sGC, a heterodimeric heme-containing enzyme, is initiated by the binding of nitric oxide (NO) to its ferrous (Fe²⁺) heme moiety.[1][2] This interaction triggers a conformational change in the enzyme, leading to a several hundred-fold increase in the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][3] cGMP, in turn, mediates a variety of physiological effects, including vasodilation, inhibition of platelet aggregation, and antifibrotic and anti-inflammatory responses, primarily through the activation of cGMP-dependent protein kinase G (PKG).[3]

However, in diseases characterized by high oxidative stress, such as CKD, the sGC heme iron is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. This oxidized sGC has a weakened bond to the heme group, leading to its eventual loss and the formation of a heme-free, or apo-sGC. This apo-sGC is insensitive to NO, thus disrupting the entire signaling cascade and contributing to disease progression.

This compound: A Novel NO-Independent sGC Activator

This compound represents a distinct class of pharmacological agents known as sGC activators. Unlike sGC stimulators (e.g., riociguat), which require the presence of the reduced heme group to enhance sGC sensitivity to NO, this compound directly binds to and activates the oxidized and heme-free forms of sGC. This unique, NO-independent mechanism allows this compound to restore cGMP production in environments of high oxidative stress where traditional NO-based therapies would be ineffective.

Mechanism of Action

This compound acts as an allosteric activator, binding to a site on the sGC enzyme that is distinct from the NO-binding heme pocket. Interestingly, its activation of heme-free sGC is dependent on the presence of histidine 105 (H105) in the β1 subunit, a residue that is also crucial for normal heme binding and NO activation. This suggests a unique interaction with the heme pocket, despite the absence of the heme prosthetic group itself. By stabilizing an active conformation of the apo-sGC, this compound effectively restores the enzyme's catalytic function.

Quantitative Data Summary

Preclinical In Vitro Activity

This compound demonstrates potent, concentration-dependent activation of purified sGC, with a marked increase in activity under conditions mimicking oxidative stress (i.e., in the presence of the sGC inhibitor ODQ, which oxidizes the heme group, or on heme-free enzyme).

| Assay Condition | This compound Concentration | Fold Activation of sGC | Reference |

| Purified sGC (native) | 0.01 µM | 2.6-fold | |

| Purified sGC (native) | 100 µM | 9.3-fold | |

| Purified sGC + 10 nM NO | Additive effect observed | - | |

| Purified sGC + 10 µM ODQ | Increased cGMP production | - | |

| Heme-free sGC | Maximum effect observed | - | |

| CHO reporter cell line | MEC for ≥ 3-fold activation | 10 nM (for analogue) | |

| HEK293 cells (wild-type sGC) | EC₅₀ | 789 nM |

MEC: Minimum Effective Concentration; EC₅₀: Half-maximal Effective Concentration

Preclinical In Vivo Efficacy

In various rodent models of CKD, this compound has been shown to exert significant renoprotective effects, often at doses that do not significantly lower systemic blood pressure.

| Animal Model | Treatment | Key Findings | Reference |

| Zucker Diabetic Fatty (ZDF) Rat | This compound (140 ppm in food) for 42 weeks | Significantly reduced proteinuria; Attenuated kidney damage (glomerulopathy, tubular degeneration). | |

| Renin Transgenic (RenTG) Rat | This compound (1-10 mg/kg/bid) | Significantly reduced proteinuria; Improved survival rates; Reduced markers of heart injury. | |

| Angiotensin-supplemented (ANG-SD) Rat | This compound (1-10 mg/kg/bid) | Significantly reduced proteinuria. | |

| ZSF1 Rat (CKD/DKD model) | This compound (1, 3, 10 mg/kg/bid) for 12 weeks | Reduced proteinuria and kidney damage biomarkers; Gene expression changes indicating reduced fibrosis and inflammation. |

Clinical Efficacy (Phase 2 - CONCORD Trial)

The CONCORD trial investigated the efficacy and safety of this compound in patients with CKD. The primary endpoint was the change in urine albumin-to-creatinine ratio (UACR).

| Patient Population (Per-Protocol Set) | Treatment Group | Mean Reduction in UACR vs. Placebo | P-value | Reference |

| CKD with T2D, without SGLT2i | This compound (30-120 mg daily) | -45.2% | < 0.001 | |

| CKD with T2D, with SGLT2i | This compound (30-120 mg daily) | -48.1% | 0.02 |

T2D: Type 2 Diabetes; SGLT2i: Sodium-glucose co-transporter-2 inhibitor

Detailed Experimental Protocols

Purification of Recombinant sGC

This protocol describes the purification of recombinant human sGC from baculovirus-infected insect cells, a common method for obtaining sufficient quantities of active enzyme for biochemical assays.

-

Cell Culture and Infection: Co-infect Spodoptera frugiperda (Sf9) insect cells with baculoviruses encoding the α1 and β1 subunits of human sGC.

-

Harvesting: After 48-72 hours post-infection, harvest the cells by centrifugation.

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM TEA/HCl, pH 7.4, containing protease inhibitors) and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to remove insoluble debris.

-

Chromatography:

-

Apply the clarified supernatant to a DEAE-Sepharose column.

-

Elute the sGC-containing fractions and apply them to a Ni²⁺-NTA affinity column (if the subunits are His-tagged).

-

Further purify the enzyme using a POROS Q anion-exchange column.

-

For the highest purity, perform a final purification step using GTP-agarose affinity chromatography.

-

-

Verification: Confirm purity by SDS-PAGE, which should show two bands corresponding to the α1 (~77 kDa) and β1 (~70 kDa) subunits. Confirm the presence of heme by measuring the A₄₃₀/A₂₈₀ ratio, which should be approximately 1.0.

In Vitro sGC Activity Assay ([³²P]-GTP to [³²P]-cGMP Conversion)

This assay directly measures the enzymatic activity of sGC by quantifying the conversion of radiolabeled GTP to cGMP.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM TEA/HCl or Tris-HCl, pH 7.5-8.0) containing:

-

MgCl₂ (e.g., 3-5 mM)

-

GTP (e.g., 0.5 mM final concentration)

-

[α-³²P]GTP (as a tracer, ~200,000-1,000,000 cpm per tube)

-

A phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cGMP degradation.

-

A GTP-regenerating system (e.g., phosphocreatine and creatine phosphokinase).

-

-

Experimental Conditions:

-

Basal Activity: Purified sGC + reaction mixture.

-

NO-Stimulated Activity: Add an NO donor (e.g., 100 µM DEA/NO).

-

This compound Activity (Heme-Containing): Add varying concentrations of this compound (e.g., 0.01 µM to 100 µM).

-

This compound Activity (Oxidized/Heme-Free): Pre-incubate sGC with an oxidizing agent like 10 µM ODQ, or prepare heme-free sGC (see Protocol 4.3), then add this compound.

-

-

Incubation: Add purified sGC (e.g., 50 ng) to the reaction mixture to initiate the reaction. Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding zinc acetate (e.g., 120 mM) and sodium carbonate (e.g., 144 mM) to precipitate the unreacted GTP.

-

Separation: Centrifuge the tubes. Isolate the [α-³²P]cGMP in the supernatant by chromatography over neutral alumina columns.

-

Quantification: Determine the amount of [α-³²P]cGMP in the eluate using liquid scintillation counting.

Preparation and Verification of Heme-Free sGC

This protocol is essential for specifically testing the activity of sGC activators like this compound.

-

Heme Removal:

-

Incubate purified sGC (e.g., 15 µg) with a low concentration of a non-ionic detergent (e.g., 0.5-2% Tween 20) at 37°C for 10 minutes. This destabilizes the heme-protein interaction.

-

Load the mixture onto a centrifugal ion-exchange column.

-

-

Separation:

-

Centrifuge the column. The heme will bind to the ion exchanger, while the detergent will be in the flow-through.

-

Elute the now heme-free sGC (apo-sGC) from the column using a high salt buffer (e.g., 300 mM NaCl).

-

-

Verification:

-

Spectroscopy: Confirm the absence of the heme Soret peak at ~430 nm using UV-Vis spectroscopy.

-

Activity Assay: Verify that the prepared apo-sGC is no longer responsive to NO donors but shows high activity in the presence of this compound.

-

Cellular cGMP Measurement (Radioimmunoassay - RIA)

RIA is a highly sensitive method for quantifying total cGMP levels in cell lysates or tissue homogenates.

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., CHO cells overexpressing sGC, or primary vascular smooth muscle cells) in multi-well plates.

-

Treat cells with this compound, vehicle control, or other compounds for a specified time.

-

-

Lysis: Stop the reaction and lyse the cells, often using an acidic solution (e.g., 0.1 M HCl) to inactivate phosphodiesterases and extract cGMP.

-

Sample Preparation:

-

Centrifuge the lysate to pellet debris.

-

Acetylating the samples and standards with acetic anhydride/triethylamine can increase the sensitivity of the assay.

-

-

RIA Procedure:

-

Pipette standards (known cGMP concentrations) and unknown samples into assay tubes.

-

Add [¹²⁵I]-cGMP (tracer) and a specific anti-cGMP antibody to all tubes.

-

Incubate (e.g., 15-24 hours at 4°C) to allow competitive binding between the sample cGMP and the tracer for the antibody.

-

Separate the antibody-bound cGMP from free cGMP, typically using a secondary antibody precipitation method (e.g., goat anti-rabbit IgG).

-

Centrifuge to pellet the antibody-antigen complexes.

-

-

Detection: Carefully aspirate the supernatant and measure the radioactivity of the pellet using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of cGMP in the sample.

-

Calculation: Determine the cGMP concentration in the samples by comparing their radioactivity to the standard curve.

Assessment of Downstream Signaling (VASP Phosphorylation)

Vasodilator-stimulated phosphoprotein (VASP) is a key substrate of PKG. Measuring the phosphorylation of VASP at Serine 239 (Ser239) serves as a reliable downstream marker of sGC-cGMP pathway activation.

-

Sample Preparation:

-

Treat cells (e.g., human platelets or endothelial cells) with this compound or other stimuli.

-

Lyse the cells in a buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins.

-

Determine the total protein concentration of each lysate using a BCA or Bradford assay for equal loading.

-

-

SDS-PAGE and Western Blot:

-

Denature protein samples (e.g., 20-30 µg per lane) in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Blocking: Block non-specific binding sites on the membrane using a solution of 5% BSA in TBST for 1 hour. (Note: Milk is often avoided as it contains phosphoproteins that can increase background).

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VASP (p-VASP Ser239).

-

Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using an imaging system.

-

-

Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VASP or a loading control protein like GAPDH. Quantify band intensities to determine the ratio of p-VASP to total VASP.

Conclusion

This compound is a potent, selective, and orally active sGC activator with a unique nitric oxide-independent mechanism of action. By directly activating the oxidized, heme-free form of sGC that predominates in states of oxidative stress, it restores cGMP signaling in a manner that is not achievable with NO donors or sGC stimulators. Preclinical and clinical data strongly support its potential as a therapeutic agent for chronic kidney disease and other cardiorenal conditions. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other novel compounds targeting the sGC-cGMP pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. High yield purification of soluble guanylate cyclase from bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results for Runcaciguat: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Runcaciguat (BAY 1101042) is a novel, orally administered soluble guanylate cyclase (sGC) activator being developed by Bayer.[1] It represents a promising therapeutic approach for conditions associated with impaired nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling, such as chronic kidney disease (CKD).[2][3] Under conditions of oxidative stress, which are prevalent in CKD, sGC can become oxidized and heme-free, rendering it unresponsive to NO.[2][4] this compound selectively targets and activates this dysfunctional form of sGC, thereby restoring cGMP production and its subsequent downstream signaling pathways. This document provides a detailed technical summary of the early-phase clinical trial results for this compound, with a focus on its mechanism of action, experimental protocols, and key safety and efficacy data.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

The canonical NO-sGC-cGMP signaling pathway is crucial for regulating cardiovascular and renal function. Endogenous NO binds to the heme group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. cGMP, in turn, acts as a second messenger, mediating various physiological effects, including vasodilation, inhibition of inflammation, and reduction of fibrosis. In pathological states like CKD, increased oxidative stress leads to the oxidation of the heme iron in sGC, causing heme loss and rendering the enzyme insensitive to NO. This compound's unique mechanism involves the direct activation of this heme-free sGC, thereby bypassing the need for NO and restoring the production of cGMP. This restored signaling is believed to underlie the renoprotective effects observed in preclinical and clinical studies.

References

- 1. Discovery of the Soluble Guanylate Cyclase Activator this compound (BAY 1101042) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound, a novel soluble guanylate cyclase activator, shows renoprotection in hypertensive, diabetic, and metabolic preclinical models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Runcaciguat: A Technical Guide to its Efficacy in Preclinical Models of Endothelial Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction is a critical pathological feature in a host of cardiovascular and renal diseases. It is characterized by impaired endothelium-dependent vasodilation, a pro-inflammatory and pro-thrombotic state, and is often a consequence of increased oxidative stress. A key signaling pathway implicated in endothelial health is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway. Under conditions of oxidative stress, the sGC enzyme can become oxidized and heme-free, rendering it unresponsive to NO. Runcaciguat is a novel, orally available sGC activator that specifically targets this oxidized, heme-free form of sGC, thereby restoring cGMP production and ameliorating endothelial dysfunction.[1][2][3][4][5] This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of this compound in various models of endothelial dysfunction.

Mechanism of Action: Restoring the NO-sGC-cGMP Signaling Pathway

Under physiological conditions, nitric oxide (NO) produced by endothelial cells diffuses to vascular smooth muscle cells and binds to the heme group of soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to vasodilation and other protective vascular effects.

In pathological states associated with high oxidative stress, such as hypertension, diabetes, and chronic kidney disease (CKD), reactive oxygen species (ROS) can oxidize the ferrous (Fe²⁺) iron in the heme moiety of sGC to its ferric (Fe³⁺) state. This oxidation can lead to the loss of the heme group, resulting in a heme-free, apo-sGC that is unresponsive to NO. This compound acts as an sGC activator, directly binding to and activating this oxidized, heme-free form of sGC, thereby restoring cGMP production in an NO-independent manner.

Quantitative Data from Preclinical Models

This compound has been evaluated in several well-established preclinical models of endothelial dysfunction, primarily in the context of chronic kidney disease (CKD). The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound in Hypertensive Models of Endothelial Dysfunction

| Model | Treatment | Dose (mg/kg/bid) | Duration | Key Findings | Reference |

| Angiotensin II-supplemented Sprague-Dawley (ANG-SD) Rat | This compound | 0.3, 1, 3 | 13 days | - No significant reduction in systolic blood pressure. - Significant reduction in proteinuria (urinary protein-to-creatinine ratio; uPCR). | |

| L-NAME-supplemented Renin Transgenic (RenTG) Rat | This compound | 1, 3, 10 | 8 weeks | - Dose-dependent increase in survival rate (from 42% in vehicle to 72% at 10 mg/kg). - Significant reduction in markers of heart injury. - Significant decrease in mean arterial pressure of ~20 mmHg only at the 10 mg/kg dose. |

Table 2: Effects of this compound in Metabolic Models of Endothelial Dysfunction

| Model | Treatment | Dose (mg/kg/bid) | Duration | Key Findings | Reference |

| Zucker Diabetic Fatty (ZDF) Rat | This compound | 1, 3, 10 | Up to 42 weeks | - Significant reduction in proteinuria. | |

| ZSF1 Rat | This compound | 1, 3, 10 | 12 weeks | - Dose-dependent reduction in proteinuria (-19%, -54%, -70%). - Dose-dependent reduction in HbA1c (-8%, -34%, -76%). - Dose-dependent reduction in triglycerides (-42%, -55%, -71%). - Dose-dependent reduction in cholesterol (-16%, -17%, -34%). |

Table 3: In Vitro Effects of this compound on Endothelial Cells

| Cell Type | Treatment | Concentration (µmol/L) | Key Findings | Reference |

| Human Retinal Endothelial Cells (HRECs) | This compound | 10 | - Significant increase in cGMP levels. - Pre-treatment with ODQ (an sGC oxidizer) further elevated cGMP levels, confirming action on oxidized sGC. - Increased VASP phosphorylation. |

Experimental Protocols

Animal Models of Endothelial Dysfunction

A general workflow for the in vivo evaluation of this compound is depicted below.

-

Angiotensin II-Supplemented Sprague-Dawley (ANG-SD) Rat Model:

-

Disease Induction: Male Sprague-Dawley rats are implanted with subcutaneous osmotic minipumps continuously infusing angiotensin II. This leads to hypertension and progressive kidney damage.

-

Treatment: this compound is administered twice daily via oral gavage.

-

-

L-NAME-Supplemented Renin Transgenic (RenTG) Rat Model:

-

Disease Induction: Renin transgenic rats, which are genetically predisposed to hypertension, are given the nitric oxide synthase inhibitor Nω-nitro-L-arginine methyl ester (L-NAME) in their drinking water. This exacerbates hypertension and endothelial dysfunction, leading to severe heart and kidney damage.

-

Treatment: this compound is administered twice daily by oral gavage.

-

-

Zucker Diabetic Fatty (ZDF) and ZSF1 Rat Models:

-

Disease Model: These are genetic models that spontaneously develop obesity, insulin resistance, hyperglycemia, hypertension, and progressive kidney disease, closely mimicking human diabetic and metabolic syndrome-associated endothelial dysfunction.

-

Treatment: this compound is administered twice daily, either by oral gavage or mixed in the food.

-

Key Methodologies

-

Blood Pressure Measurement: In conscious rats, blood pressure is typically measured non-invasively using the tail-cuff method. For continuous monitoring, telemetric implants can be used.

-

Proteinuria Assessment: Urine is collected from rats housed in metabolic cages. The urinary protein and creatinine concentrations are measured to determine the urinary protein-to-creatinine ratio (uPCR), a key indicator of kidney damage.

-

Biomarker Analysis: Plasma and urine levels of kidney injury biomarkers such as neutrophil gelatinase-associated lipocalin (NGAL), kidney injury molecule-1 (KIM-1), and osteopontin (OPN) are quantified using enzyme-linked immunosorbent assays (ELISAs).

-

Metabolic Parameters: Blood glucose levels (measured as HbA1c), triglycerides, and cholesterol are determined from blood samples.

-

Gene Expression Analysis: Total RNA is isolated from kidney tissue, and the expression of relevant genes is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

-

Histological Examination: Kidney tissues are fixed, sectioned, and stained (e.g., with Periodic acid-Schiff or Masson's trichrome) to assess morphological changes such as glomerulosclerosis, tubular damage, and fibrosis.

-

In Vitro cGMP Measurement:

-

Human retinal endothelial cells (HRECs) are cultured and treated with this compound.

-

Intracellular cGMP levels are measured using a commercially available cGMP enzyme immunoassay (EIA) or ELISA kit.

-

-

VASP Phosphorylation Analysis:

-

Cell lysates are prepared from treated HRECs.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

Western blotting is performed using antibodies specific for total VASP and phosphorylated VASP (e.g., at Ser239, a marker for PKG activation) to determine the extent of VASP phosphorylation.

-

Conclusion

The preclinical data robustly demonstrate that this compound effectively targets the dysfunctional NO-sGC-cGMP pathway in various models of endothelial dysfunction. By activating oxidized, heme-free sGC, this compound restores cGMP signaling, leading to significant improvements in key markers of renal and cardiovascular health, including reductions in proteinuria and improvements in metabolic parameters. Notably, these beneficial effects are often observed at doses that do not significantly lower systemic blood pressure, suggesting a direct, organ-protective mechanism of action. These findings underscore the potential of this compound as a novel therapeutic agent for diseases characterized by endothelial dysfunction and oxidative stress.

References

- 1. This compound, a novel soluble guanylate cyclase activator, shows renoprotection in hypertensive, diabetic, and metabolic preclinical models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The sGC Activator this compound Has Kidney Protective Effects and Prevents a Decline of Kidney Function in ZSF1 Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel soluble guanylate cyclase activator, shows renoprotection in hypertensive, diabetic, and metabolic preclinical models of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Investigating the Pharmacokinetics of Runcaciguat in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics of Runcaciguat (BAY 1101042), a novel, orally available soluble guanylate cyclase (sGC) activator. This compound is under investigation for the treatment of chronic kidney disease (CKD) and nonproliferative diabetic retinopathy.[1][2][3] This document summarizes key pharmacokinetic data from animal models, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective activator of the heme-free form of soluble guanylate cyclase (sGC).[1][2] Under conditions of oxidative stress, which are prevalent in diseases like CKD, the sGC enzyme becomes oxidized and loses its heme group, rendering it unresponsive to endogenous nitric oxide (NO). This compound targets this dysfunctional, NO-unresponsive sGC, restoring the production of cyclic guanosine monophosphate (cGMP). The NO-sGC-cGMP signaling pathway is a critical regulator of numerous physiological processes, including vascular tone, inflammation, and fibrosis. By reactivating this pathway, this compound has demonstrated cardio-renal protective effects in various preclinical models of hypertensive, diabetic, and metabolic CKD.

Signaling Pathway of this compound

The following diagram illustrates the signaling pathway activated by this compound.

Caption: this compound activates oxidized, heme-free sGC to restore cGMP production.

Pharmacokinetic Profile in Animal Models

This compound has demonstrated a favorable pharmacokinetic profile in several animal species, supporting its potential for once-daily oral administration. In vivo studies have been conducted in rats, dogs, and monkeys.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and its precursors in different animal models.

| Species | Compound | Dose & Route | Clearance (CL) (L/kg·h) | Half-Life (t½) | Oral Bioavailability (F) | Reference |

| Rat | This compound (45) | Intravenous | Low | Long | High | |

| Dog | This compound (45) | Intravenous | Moderate | - | Moderate | |

| Monkey | This compound (45) | Intravenous | Low | Long | - | |

| Rat | Compound 37 | Intravenous | Low | - | High | |

| Dog | Compound 37 | Intravenous | Moderate | - | Moderate | |

| Monkey | Compound 37 | Intravenous | Low | - | - | |

| Rat | Compound 40 | Intravenous | Low | Long | High | |

| Dog | Compound 40 | Intravenous | Low | Long | High | |

| Monkey | Compound 40 | Intravenous | Low | Long | High | |

| Rat | Compound 9 | Intravenous | High | - | - | |

| Dog | Compound 9 | Intravenous | Low | - | - | |

| Monkey | Compound 9 | Intravenous | High | - | - | |

| Rat | Compound 27 | Intravenous | Moderate | - | - | |

| Rat | Compound 25 | 0.3 mg/kg, IV | 2.72 | - | - | |

| Rat | Compound 28 | 0.3 mg/kg, IV | 0.77 | - | - |

Note: Specific numerical values for all parameters were not consistently available in the searched literature. "Low," "Moderate," and "High" are based on the qualitative descriptions in the source documents.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the methodologies employed in the preclinical evaluation of this compound.

Animal Models

A variety of rat models have been utilized to investigate the efficacy and pharmacokinetics of this compound in the context of chronic kidney disease:

-

Renin Transgenic (RenTG) Rats: A model of hypertension-induced end-organ damage.

-

Angiotensin-supplemented Sprague-Dawley (ANG-SD) Rats: A model of angiotensin II-induced renal injury.

-

Zucker Diabetic Fatty (ZDF) Rats: A model of diabetic and metabolic CKD.

-

ZSF1 Rats: A model characterized by hypertension, hyperglycemia, obesity, and insulin resistance, mimicking human CKD/DKD.

-

Streptozotocin-induced Diabetic Rats: A model for studying diabetic retinopathy.

Studies also involved non-diseased rats, dogs, and monkeys for pharmacokinetic profiling.

Dosing and Administration

This compound was typically administered orally.

-

Formulation: For some studies, this compound was dissolved in a vehicle consisting of transcutol, 20% cremophor, and 70% water, prepared freshly before administration. In other protocols, it was mixed with the food.

-

Dosage: Doses in rat CKD models ranged from 1 to 10 mg/kg, often administered twice daily (bid). Treatment durations varied from 2 to 42 weeks.

Sample Collection and Processing

-

Blood Sampling: Blood samples were collected from a jugular or tail vein. Approximately 0.1 mL of whole blood was collected into tubes containing K3-EDTA as an anticoagulant.

-

Plasma Preparation: The blood samples were processed to harvest plasma, which was then stored at -80°C until analysis.

Bioanalytical Method

-

Sample Preparation: Plasma concentrations of this compound were determined following protein precipitation with acetonitrile (ACN) that contained an internal standard.

-

Analytical Technique: A qualified high-performance liquid chromatography (HPLC) method was used for the quantification of this compound in plasma samples.

General Experimental Workflow

The diagram below outlines a typical workflow for a preclinical pharmacokinetic study of this compound.

Caption: General workflow for a preclinical pharmacokinetic study.

Summary and Conclusion

Preclinical studies in rats, dogs, and monkeys have established that this compound possesses a favorable pharmacokinetic profile, characterized by low to moderate clearance and good oral bioavailability, supporting its development as a once-daily oral therapy. The compound effectively activates the sGC-cGMP pathway, particularly under conditions of oxidative stress, and has shown significant therapeutic potential in various animal models of chronic kidney disease. The experimental protocols outlined in this guide provide a basis for further research and development of this promising new therapeutic agent.

References

Runcaciguat: Expanding Therapeutic Horizons Beyond Kidney Disease

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Runcaciguat (BAY 1101042) is a novel, orally available, potent, and selective allosteric activator of soluble guanylate cyclase (sGC).[1][2] It uniquely targets the oxidized and heme-free form of sGC, which is prevalent under conditions of oxidative stress, a common pathophysiological feature in a multitude of diseases.[1][2][3] By activating this dysfunctional form of sGC, this compound restores the production of cyclic guanosine monophosphate (cGMP), a critical second messenger in the nitric oxide (NO)-sGC-cGMP signaling pathway. This pathway plays a pivotal role in regulating vascular tone, inflammation, fibrosis, and cellular proliferation. While the primary clinical development of this compound has focused on chronic kidney disease (CKD), its mechanism of action suggests a broad therapeutic potential across a spectrum of disorders characterized by oxidative stress and impaired NO-sGC-cGMP signaling. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound beyond nephrology, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling cascade is a fundamental regulatory pathway in the cardiovascular system and beyond. Under physiological conditions, endothelial cells produce NO, which diffuses to adjacent vascular smooth muscle cells and binds to the reduced (ferrous) heme moiety of sGC. This binding activates sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP. cGMP, in turn, activates protein kinase G (PKG), which mediates a range of downstream effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory and anti-proliferative responses.

In pathological states associated with oxidative stress, such as cardiovascular and fibrotic diseases, reactive oxygen species (ROS) can oxidize the heme iron of sGC from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, or even lead to the complete loss of the heme group. This oxidized, heme-free sGC is unresponsive to NO, leading to impaired cGMP production and endothelial dysfunction. This compound circumvents this impairment by directly binding to and activating the oxidized, heme-free form of sGC, thereby restoring cGMP signaling in a NO-independent manner.

Figure 1: this compound's Mechanism of Action in the NO-sGC-cGMP Pathway.

Potential Therapeutic Targets Beyond Kidney Disease

The foundational role of the NO-sGC-cGMP pathway in cellular homeostasis points to a wide array of potential therapeutic applications for this compound. Preclinical evidence, primarily from studies on this compound and other sGC modulators, supports its investigation in cardiovascular, fibrotic, and retinal diseases.

Cardiovascular Diseases

The vasodilatory, anti-platelet, and anti-proliferative effects of enhanced cGMP signaling are highly relevant to the pathophysiology of several cardiovascular conditions.

In heart failure, particularly with preserved ejection fraction (HFpEF), endothelial dysfunction and increased cardiac stiffness are key features. sGC activators have the potential to improve vascular compliance and reduce cardiac hypertrophy and fibrosis.

Preclinical Evidence:

| Study Focus | Animal Model | sGC Modulator | Dosage | Key Findings | Citation |

| Cardiac Hypertrophy | Rat (Abdominal Aortic Banding) | Cinaciguat | 10 mg/kg/day p.o. | Attenuated pathological myocardial hypertrophy, reduced collagen content, and normalized cardiac contractility without altering blood pressure. | |

| Cardioprotection in Diabetes | Rat (Streptozotocin-induced) | Cinaciguat | 10 mg/kg/day p.o. | Prevented cardiomyocyte hypertrophy and reduced the expression of atrial natriuretic factor (ANF). | |

| Cardio-renal Protection | Rat (Renin Transgenic) | This compound | 1, 3, 10 mg/kg/bid p.o. | Improved survival rates and reduced markers of heart injury, including a decrease in relative left and right ventricular weight. |

PH is characterized by elevated pulmonary artery pressure and vascular remodeling. sGC stimulators like Riociguat are already approved for this indication, and sGC activators are expected to show similar or enhanced efficacy, especially in the context of oxidative stress.

Preclinical Evidence:

| Study Focus | Animal Model | sGC Modulator | Dosage | Key Findings | Citation |

| Reversal of PH | Mouse (Hypoxia-induced) & Rat (Monocrotaline-induced) | BAY 58-2667 (sGC activator) & BAY 41-2272 (sGC stimulator) | 10 mg/kg/day | Significantly reduced pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling. | |

| Severe PH | Rat (SU5416/Hypoxia-induced) | Riociguat | 10 mg/kg/day p.o. | Significantly decreased right ventricular systolic pressure, right ventricular hypertrophy, and improved cardiac output. |

Fibrotic Diseases

The anti-proliferative and anti-inflammatory effects of cGMP signaling suggest a therapeutic role for this compound in diseases characterized by excessive fibrosis.

In liver fibrosis, hepatic stellate cell activation is a key event. sGC activation has been shown to attenuate this process and reduce collagen deposition.

Preclinical Evidence:

| Study Focus | Animal Model | sGC Modulator | Dosage | Key Findings | Citation |

| Attenuation of Fibrosis | Rat (Pig serum-induced & CCl₄-induced) | BAY 60-2770 (sGC activator) | 0.1-0.3 mg/kg/day p.o. | Prevented 60-75% of fibrosis development at doses that did not affect systemic blood pressure. | |

| NASH and Fibrosis | Mouse (NASH models) | Praliciguat | Not specified | Lowered liver fibrosis, and reduced expression of fibrotic and inflammatory biomarkers. |

SSc is an autoimmune disease characterized by widespread fibrosis of the skin and internal organs. sGC modulators have demonstrated anti-fibrotic effects in preclinical models of SSc.

Preclinical Evidence:

| Study Focus | Animal Model | sGC Modulator | Dosage | Key Findings | Citation |

| Skin and Organ Fibrosis | Mouse (Bleomycin-induced & cGvHD) | Riociguat | 1 and 3 mg/kg twice daily | Dose-dependently reduced skin thickening, myofibroblast differentiation, collagen accumulation, and ameliorated fibrosis of the gastrointestinal tract. | |

| Gastrointestinal Fibrosis | Mouse (Bleomycin-induced) | sGC stimulator | Not specified | Significantly reduced hyperproliferative and prefibrotic responses in the esophagus and intestine. |

Retinal Diseases

Oxidative stress is a major contributor to the pathogenesis of diabetic retinopathy (DR) and other ischemic retinopathies. This compound's ability to function under oxidative stress makes it a promising candidate for these conditions.

Preclinical Evidence:

| Study Focus | Animal Model | Dosage | Key Findings | Citation |

| Neuroprotection in DR and Ischemia | Rat (Streptozotocin-induced diabetes & Ischemia-reperfusion) | 0.1-10 mg/kg PO QD | Improved neuroretinal and visual function (measured by ERG and optokinetic tracking) and improved retinal morphology (increased inner plexiform layer thickness). |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound and other sGC modulators.

Figure 2: General Workflow for Preclinical Evaluation of this compound.

Animal Models

-

Cardiac Hypertrophy (Abdominal Aortic Banding in Rats): Male Wistar or Sprague-Dawley rats are anesthetized, and a laparotomy is performed to expose the abdominal aorta. A ligature (e.g., 4-0 silk suture) is placed around the aorta between the renal arteries and tightened around a needle of a specific gauge (e.g., 22G) to create a consistent constriction. The needle is then removed, leaving a stenosed aorta. Sham-operated animals undergo the same procedure without the aortic constriction.

-

Pulmonary Hypertension (Monocrotaline in Rats): A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) is administered to rats. This induces endothelial injury in the pulmonary vasculature, leading to progressive pulmonary hypertension, vascular remodeling, and right ventricular hypertrophy over several weeks.

-

Pulmonary Hypertension (Hypoxia/SU5416 in Mice): Mice are housed in a hypoxic environment (e.g., 10% oxygen) and receive weekly subcutaneous injections of the VEGF receptor antagonist SU5416 for a specified period (e.g., 3 weeks). This combination induces a more severe and clinically relevant form of pulmonary hypertension with significant vascular remodeling.

-

Liver Fibrosis (Carbon Tetrachloride in Rats): Rats receive repeated intraperitoneal injections of carbon tetrachloride (CCl₄), typically mixed with a vehicle like olive oil, over several weeks. CCl₄ is metabolized in the liver to a reactive free radical that causes hepatocellular injury, inflammation, and subsequent fibrosis.

-

Systemic Sclerosis (Bleomycin in Mice): Daily or repeated subcutaneous injections of bleomycin are administered to a defined area on the back of the mice for several weeks. Bleomycin induces an inflammatory response followed by significant dermal and sometimes pulmonary fibrosis, mimicking aspects of human scleroderma.

-

Diabetic Retinopathy (Streptozotocin in Rats): Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), which is toxic to pancreatic beta cells, leading to insulin deficiency and chronic hyperglycemia. Retinal changes characteristic of early diabetic retinopathy develop over several weeks to months.

-

Retinal Ischemia-Reperfusion in Rats: Retinal ischemia is induced by elevating the intraocular pressure above the systolic arterial pressure for a defined period (e.g., 60-90 minutes) by cannulating the anterior chamber of the eye and infusing saline. Reperfusion is initiated by normalizing the intraocular pressure, leading to oxidative stress and neuronal damage.

Key Experimental Procedures

-

Electroretinography (ERG) in Rats: After a period of dark adaptation, anesthetized rats are placed in a Ganzfeld dome. A recording electrode is placed on the cornea, a reference electrode subcutaneously near the eye, and a ground electrode in the tail. Light flashes of varying intensities and frequencies are presented, and the resulting electrical responses from the retina (a-wave from photoreceptors and b-wave from bipolar cells) are recorded to assess retinal function.

-

Optokinetic Tracking (OKT) in Rats: The rat is placed on a platform surrounded by monitors that display a rotating pattern of vertical stripes of varying spatial frequencies. The reflexive head-tracking movements of the rat as it follows the rotating stripes are recorded by a camera. The highest spatial frequency at which the rat can still track the stripes is determined as its visual acuity threshold.

-

Histological Analysis of Cardiomyocyte Size: Hearts are excised, fixed in formalin, and embedded in paraffin. Thin sections of the myocardium are stained with hematoxylin and eosin (H&E) or with a fluorescent marker for cell membranes like wheat germ agglutinin (WGA). The cross-sectional area or diameter of cardiomyocytes is then measured using image analysis software, typically by tracing the outline of individual cells or measuring the shortest axis across the nucleus.

Conclusion and Future Directions

This compound, with its unique ability to activate the oxidized, heme-free form of sGC, represents a promising therapeutic agent for a range of diseases characterized by oxidative stress and impaired NO-sGC-cGMP signaling. The preclinical data for this compound and other sGC modulators strongly support its potential in cardiovascular diseases such as heart failure and pulmonary hypertension, fibrotic conditions including liver fibrosis and systemic sclerosis, and in retinal diseases like diabetic retinopathy.

Further research is warranted to fully elucidate the therapeutic potential of this compound in these areas. Key future directions include:

-

Head-to-head preclinical studies comparing the efficacy of this compound with other sGC modulators and standard-of-care treatments in various disease models.

-

In-depth mechanistic studies to further explore the downstream signaling pathways activated by this compound in different cell types and tissues.

-

Translational studies to identify biomarkers that can predict patient response to this compound therapy.

-

Well-designed clinical trials to evaluate the safety and efficacy of this compound in patient populations with these conditions.

The continued investigation of this compound holds the promise of delivering a novel and effective treatment for a variety of challenging diseases, extending its therapeutic impact far beyond its initial focus on chronic kidney disease.

References

- 1. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]

- 2. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension | Springer Nature Experiments [experiments.springernature.com]

- 3. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Runcaciguat In Vitro Assay for cGMP Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Runcaciguat (BAY 1101042) is a potent, orally available, allosteric activator of soluble guanylate cyclase (sGC).[1] It uniquely targets the oxidized and heme-free form of sGC, which is prevalent under conditions of oxidative stress, thereby restoring the production of the second messenger cyclic guanosine monophosphate (cGMP) independently of nitric oxide (NO).[1][2] This mechanism is of significant therapeutic interest, particularly in cardiovascular and renal diseases where the canonical NO-sGC-cGMP signaling pathway is impaired.[3][4]

These application notes provide a detailed protocol for an in vitro cell-based assay to quantify the activity of this compound by measuring cGMP production. The protocol includes cell line recommendations, induction of the heme-free sGC state, and a robust methodology for cGMP quantification.

Signaling Pathway of this compound

Under conditions of oxidative stress, the heme iron in sGC is oxidized (Fe²⁺ → Fe³⁺) or the heme group is lost entirely, rendering the enzyme unresponsive to NO. This compound bypasses this dysfunctional state by binding to a different allosteric site on the heme-free sGC, directly activating the enzyme to convert guanosine triphosphate (GTP) to cGMP.

Caption: this compound signaling pathway under oxidative stress.

Experimental Protocol

This protocol is designed to measure this compound-induced cGMP production in a cell-based format. It involves the chemical induction of sGC oxidation, followed by stimulation with this compound and subsequent quantification of intracellular cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).

Recommended Cell Lines

-

HEK293 (Human Embryonic Kidney) Cells: Known to express endogenous sGC and are easily transfectable if overexpression of sGC subunits is desired.

-

RFL-6 (Rat Fetal Lung Fibroblast) Cells: A well-established cell line for studying sGC activity and cGMP production.

-

Primary Vascular Smooth Muscle Cells (VSMCs): Physiologically relevant cells for studying vascular tone and the effects of vasodilators.

Materials

-

Selected cell line (e.g., HEK293 cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

sGC oxidizer: 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ)

-

This compound

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

Commercially available cGMP ELISA kit (e.g., from Cell Biolabs, Arbor Assays, or Cell Signaling Technology)

-

96-well cell culture plates

-

Plate reader capable of measuring absorbance at 450 nm

Experimental Workflow Diagram

Caption: Workflow for the in vitro this compound cGMP assay.

Step-by-Step Methodology

-

Cell Seeding:

-

Culture chosen cells to ~80-90% confluency.

-

Trypsinize and resuspend cells in complete culture medium.

-

Seed the cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well.

-

Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Pre-treatment with PDE Inhibitor:

-

Prepare a working solution of a PDE inhibitor, such as 0.5 mM IBMX, in serum-free medium.

-

Aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of warm PBS.

-

Add 100 µL of the IBMX solution to each well.

-

Incubate for 30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cGMP.

-

-

Induction of sGC Oxidation:

-

Prepare a stock solution of ODQ in DMSO. Further dilute to a working concentration of 10 µM in serum-free medium containing 0.5 mM IBMX.

-

Add the ODQ solution directly to the wells.

-

Incubate for 30 minutes at 37°C. This treatment oxidizes the sGC heme group, rendering it insensitive to NO but sensitive to this compound. A short-term incubation of 10-30 minutes is sufficient to oxidize sGC without causing significant protein degradation.

-

-

Stimulation with this compound:

-

Prepare a serial dilution of this compound in serum-free medium containing 0.5 mM IBMX and 10 µM ODQ. A suggested concentration range is from 1 nM to 10 µM to generate a full dose-response curve.

-

Include a "vehicle control" (DMSO) and a "no this compound" control.

-

Add the this compound dilutions to the respective wells.

-

Incubate for 15 minutes at 37°C.

-

-

Cell Lysis:

-

Terminate the reaction by aspirating the medium.

-

Add 100 µL of cold 0.1 M HCl to each well to lyse the cells and stabilize the cGMP.

-

Incubate on ice for 10-20 minutes, with occasional agitation.

-

Centrifuge the plate at 600 x g for 10 minutes at 4°C to pellet cell debris.

-

-

cGMP Quantification (ELISA):

-

Carefully collect the supernatants (cell lysates) for cGMP measurement.

-

Follow the manufacturer's protocol for the chosen competitive cGMP ELISA kit. A general procedure is as follows:

-

Prepare cGMP standards as per the kit instructions.

-

Add standards, controls, and cell lysate samples to the antibody-coated microplate wells.

-

Add the HRP-conjugated cGMP tracer.

-

Add the anti-cGMP antibody.

-

Incubate for the specified time (usually 2-3 hours) at room temperature.

-

Wash the plate multiple times to remove unbound reagents.

-

Add the substrate solution (e.g., TMB) and incubate until color develops.

-

Add the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the cGMP concentration.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the cGMP standards against their known concentrations.

-

Use the standard curve to calculate the cGMP concentration (pmol/mL) in each sample.

-

Normalize the cGMP concentration to the protein concentration of the lysate if desired.

-

Plot the cGMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).

-

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different treatment conditions.

| Treatment Group | This compound Conc. | Mean cGMP (pmol/mL) | Std. Deviation | Fold Change vs. Control |

| Vehicle Control | 0 | Value | Value | 1.0 |

| This compound | 1 nM | Value | Value | Value |

| This compound | 10 nM | Value | Value | Value |

| This compound | 100 nM | Value | Value | Value |

| This compound | 1 µM | Value | Value | Value |

| This compound | 10 µM | Value | Value | Value |

Note: All treatments are performed in the presence of 0.5 mM IBMX and 10 µM ODQ.

Conclusion

This protocol provides a comprehensive framework for the in vitro characterization of this compound. By specifically inducing the oxidized, heme-free state of sGC, this assay accurately reflects the unique mechanism of action of this compound and allows for the precise determination of its potency in a cellular context. Adherence to this detailed methodology will ensure reproducible and reliable data for researchers in pharmacology and drug development.

References

- 1. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Complete cGMP workflow solution using the CatchPoint cGMP Fluorescent Assay Kit [moleculardevices.com]

- 4. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Runcaciguat Efficacy in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Runcaciguat is a novel, orally active allosteric activator of soluble guanylate cyclase (sGC) that specifically targets the oxidized and heme-free form of the enzyme.[1][2] Under conditions of oxidative stress, the functionality of sGC is impaired, leading to decreased production of cyclic guanosine monophosphate (cGMP). This compound restores the activity of this key enzyme in the nitric oxide (NO)-sGC-cGMP signaling pathway, independent of NO.[1][3] This pathway plays a crucial role in various physiological processes, including the regulation of vascular tone, inflammation, and fibrosis.[4] Consequently, this compound is being investigated as a potential therapeutic agent for chronic kidney disease and other cardiovascular disorders associated with oxidative stress.

These application notes provide detailed protocols for cell-based assays designed to test the efficacy of this compound. The described methods focus on creating an in vitro environment of oxidative stress to mimic the pathological conditions under which this compound is active, followed by the quantification of cGMP production and the assessment of downstream signaling events.

Signaling Pathway of this compound Action

Under conditions of oxidative stress, reactive oxygen species (ROS) lead to the oxidation of the heme group in soluble guanylate cyclase (sGC), rendering it insensitive to nitric oxide (NO). This compound acts on this oxidized, heme-free sGC, allosterically activating it to restore the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates downstream targets such as vasodilator-stimulated phosphoprotein (VASP), leading to physiological responses like vasodilation.

References

- 1. revvity.com [revvity.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular Pre-Adaptation to the High O2 Concentration Used in Standard Cell Culture Confers Resistance to Subsequent H2O2-Induced Cell Death [mdpi.com]

Runcaciguat Administration in Zucker Diabetic Fatty (ZDF) Rat Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the administration of Runcaciguat, a novel soluble guanylate cyclase (sGC) activator, in the Zucker diabetic fatty (ZDF) rat model of type 2 diabetes and associated chronic kidney disease (CKD). This compound targets the oxidized and heme-free form of sGC, restoring cyclic guanosine monophosphate (cGMP) production under conditions of oxidative stress, a key pathological feature of diabetic nephropathy.[1][2][3] This document details the experimental protocols for evaluating the therapeutic efficacy of this compound in ZDF and related ZSF1 rat models, presents quantitative data from preclinical studies in structured tables, and illustrates the relevant signaling pathways and experimental workflows using Graphviz diagrams. The provided information is intended to guide researchers in designing and executing studies to investigate the cardio-renal protective effects of sGC activators.

Introduction

Chronic kidney disease is a major complication of type 2 diabetes, and oxidative stress plays a crucial role in its progression by impairing the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This impairment leads to reduced cGMP levels, contributing to kidney damage. This compound is an sGC activator that functions independently of NO by targeting the oxidized, heme-free form of sGC, thereby restoring cGMP production. Preclinical studies in ZDF and ZSF1 rats, which are models for diabetic and metabolic CKD, have demonstrated the renoprotective effects of this compound. These effects are often observed at doses that do not significantly lower systemic blood pressure, highlighting a direct organ-protective mechanism.

Signaling Pathway

The mechanism of action of this compound involves the restoration of the impaired NO-sGC-cGMP signaling pathway. In diabetic conditions characterized by high oxidative stress, sGC becomes oxidized and heme-free, rendering it unresponsive to NO. This compound directly activates this modified sGC, leading to increased cGMP production and subsequent downstream effects that promote vasodilation, reduce inflammation and fibrosis, and exert overall organ protection.

Caption: this compound's mechanism of action in oxidative stress conditions.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound and other sGC activators in ZDF and ZSF1 rat models.

Table 1: this compound Administration and Efficacy in ZDF and ZSF1 Rat Models

| Parameter | ZDF Rat Study | ZSF1 Rat Study 1 | ZSF1 Rat Study 2 |

| Animal Model | Male Zucker diabetic fatty (ZDF-Lebrfa-Crl) | Male ZSF1 | Male ZSF1 |

| Age at Start | 22 weeks | 12 weeks | Not Specified |

| Treatment Duration | 42 weeks | 12 weeks | 12 weeks |

| Drug | This compound | This compound | This compound |

| Dosage(s) | 140 ppm in diet (~3 mg/kg/bid) | 1, 3, 10 mg/kg/bid | 1, 3, 10 mg/kg/bid |

| Administration Route | Oral (in chow) | Oral gavage | Oral gavage |

| Key Findings | - Significantly attenuated the development of proteinuria. | - Dose-dependent reduction in proteinuria (-19%, -54%, -70% for 1, 3, 10 mg/kg/bid, respectively). | - Dose-dependent reduction in proteinuria (-17%, -50%, -85% for 1, 3, 10 mg/kg/bid). |

| - Did not prevent the increase in mean arterial pressure. | - Reduced kidney weights and morphological damage. | - Reduced kidney structural damage and liver weight. | |

| - Reduced HbA1c, triglycerides, and cholesterol. | - Reduced glycosylated hemoglobin and plasma triglycerides. | ||

| - No significant change in mean arterial pressure at steady-state. | |||

| Reference |

Table 2: Effects of Other sGC Activators in Diabetic Rat Models

| Parameter | Study 1 | Study 2 |

| Animal Model | Male ZSF1 | Male ZSF1 |

| Drug | BI 703704 | BI 684067 (in combination with Enalapril) |

| Treatment Duration | 15 weeks | 10 weeks |

| Dosage(s) | 0.3, 1, 3, 10 mg/kg/day | 20, 40, 80 mg/kg (in chow) |

| Administration Route | Not Specified | Oral (in chow) |

| Key Findings | - Dose-dependent decrease in urinary protein excretion. | - Significant dose-dependent decrease in urinary protein to creatinine ratio (UPCR) compared to Enalapril alone (-27%, -39%, -48% for 20, 40, 80 mg/kg, respectively). |

| - Significant reduction in glomerulosclerosis and interstitial lesions. | - Significant reduction in glomerulosclerosis and α-SMA expression. | |

| - Decreased mean arterial pressure only at the highest dose (10 mg/kg). | - Small but significant reduction in mean arterial pressure at 40 and 80 mg/kg compared to Enalapril alone. | |

| Reference |

Experimental Protocols

Animal Model and Husbandry

-

Model: Male Zucker diabetic fatty (ZDF-Lebrfa-Crl) or ZSF1 rats.

-

Source: Charles River Germany or other certified vendors.

-

Age: Studies have initiated treatment in rats aged from 12 to 22 weeks.

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard rat chow and water.

-

Acclimatization: Allow for an acclimatization period of at least one week before the start of the experiment.

This compound Preparation and Administration

-

Formulation for Oral Gavage: Dissolve this compound in a vehicle such as a mixture of transcutol, cremophor, and water. Prepare fresh solutions before administration.

-

Formulation for Diet Admixture: Mix this compound into standard rat chow at a specified concentration (e.g., 140 ppm). The dose can be calculated based on the average food intake of the rats to achieve the target mg/kg/day dosage.

-

Dosage: Doses ranging from 1 to 10 mg/kg administered twice daily (bid) have been shown to be effective.

-

Administration:

-

Oral Gavage: Administer the drug solution directly into the stomach using a suitable gavage needle.

-

Dietary Admixture: Provide the medicated chow to the animals as their sole food source.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound in ZDF rats.